Cas no 52206-52-7 (2-Methyl-1,3-benzoxazole-6-sulfonamide)
2-Methyl-1,3-benzoxazole-6-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-1,3-benzoxazole-6-sulfonamide
- 6-Benzoxazolesulfonamide, 2-methyl-
- 2-Methylbenzo[d]oxazole-6-sulfonamide
- 2-Methyl-1,3-benzoxazole-6-sulfonamide
-
- Inchi: 1S/C8H8N2O3S/c1-5-10-7-3-2-6(14(9,11)12)4-8(7)13-5/h2-4H,1H3,(H2,9,11,12)
- InChI Key: ZOMKPSOYHIRCOT-UHFFFAOYSA-N
- SMILES: S(C1C=CC2=C(C=1)OC(C)=N2)(N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 311
- XLogP3: 0.7
- Topological Polar Surface Area: 94.6
2-Methyl-1,3-benzoxazole-6-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A081002616-100mg |
2-Methylbenzo[d]oxazole-6-sulfonamide |
52206-52-7 | 98% | 100mg |
$1026.83 | 2023-09-01 | |
| Alichem | A081002616-10g |
2-Methylbenzo[d]oxazole-6-sulfonamide |
52206-52-7 | 98% | 10g |
$15118.76 | 2023-09-01 | |
| Enamine | EN300-79483-0.05g |
2-methyl-1,3-benzoxazole-6-sulfonamide |
52206-52-7 | 95.0% | 0.05g |
$612.0 | 2025-03-21 | |
| Enamine | EN300-79483-0.1g |
2-methyl-1,3-benzoxazole-6-sulfonamide |
52206-52-7 | 95.0% | 0.1g |
$640.0 | 2025-03-21 | |
| Enamine | EN300-79483-0.25g |
2-methyl-1,3-benzoxazole-6-sulfonamide |
52206-52-7 | 95.0% | 0.25g |
$670.0 | 2025-03-21 | |
| Enamine | EN300-79483-0.5g |
2-methyl-1,3-benzoxazole-6-sulfonamide |
52206-52-7 | 95.0% | 0.5g |
$699.0 | 2025-03-21 | |
| Enamine | EN300-79483-1.0g |
2-methyl-1,3-benzoxazole-6-sulfonamide |
52206-52-7 | 95.0% | 1.0g |
$728.0 | 2025-03-21 | |
| Enamine | EN300-79483-2.5g |
2-methyl-1,3-benzoxazole-6-sulfonamide |
52206-52-7 | 95.0% | 2.5g |
$1428.0 | 2025-03-21 | |
| Enamine | EN300-79483-5.0g |
2-methyl-1,3-benzoxazole-6-sulfonamide |
52206-52-7 | 95.0% | 5.0g |
$2110.0 | 2025-03-21 | |
| Enamine | EN300-79483-10.0g |
2-methyl-1,3-benzoxazole-6-sulfonamide |
52206-52-7 | 95.0% | 10.0g |
$3131.0 | 2025-03-21 |
2-Methyl-1,3-benzoxazole-6-sulfonamide Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 2-Methyl-1,3-benzoxazole-6-sulfonamide
2-Methyl-1,3-benzoxazole-6-sulfonamide (CAS No. 52206-52-7): A Comprehensive Overview
2-Methyl-1,3-benzoxazole-6-sulfonamide (CAS No. 52206-52-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This heterocyclic sulfonamide derivative is characterized by its unique benzoxazole core, which is modified with a methyl group at the 2-position and a sulfonamide moiety at the 6-position. Its molecular structure makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents.
The compound's chemical properties include a molecular formula of C8H8N2O3S and a molecular weight of 212.23 g/mol. Its benzoxazole sulfonamide backbone contributes to its stability and solubility in various organic solvents, which is crucial for its applications in medicinal chemistry. Researchers have explored its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in inflammatory and metabolic pathways.
In recent years, 2-Methyl-1,3-benzoxazole-6-sulfonamide has been studied for its role in the development of small molecule inhibitors. Its structural features allow it to interact with biological targets such as carbonic anhydrases, which are implicated in conditions like glaucoma and epilepsy. This has led to increased interest in its therapeutic applications, especially as the demand for targeted therapies grows in the pharmaceutical industry.
The synthesis of 2-Methyl-1,3-benzoxazole-6-sulfonamide typically involves the condensation of 2-amino-5-sulfamoylphenol with acetic anhydride or other acylating agents. This process highlights the compound's versatility as a building block in organic synthesis. Its sulfonamide group is particularly noteworthy, as it is a common feature in many FDA-approved drugs, including diuretics and antibiotics.
From an industrial perspective, the demand for benzoxazole derivatives like 2-Methyl-1,3-benzoxazole-6-sulfonamide has risen due to their applications in material science and agrochemicals. Its thermal stability and electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other advanced materials. This aligns with current trends in sustainable technology and green chemistry.
In the context of drug discovery, researchers are increasingly focusing on heterocyclic compounds like 2-Methyl-1,3-benzoxazole-6-sulfonamide due to their ability to modulate biological activity. Recent studies have investigated its potential as a carbonic anhydrase inhibitor, which could lead to new treatments for diseases such as cancer and obesity. These findings have been published in prominent journals, underscoring the compound's scientific relevance.
The safety profile of 2-Methyl-1,3-benzoxazole-6-sulfonamide has also been a topic of interest. While it is not classified as a hazardous substance, proper handling procedures are recommended in laboratory settings. Its low toxicity and biocompatibility make it suitable for further development in pharmaceutical applications.
Market analysts predict that the global demand for benzoxazole-based compounds will continue to grow, driven by advancements in drug development and material science. 2-Methyl-1,3-benzoxazole-6-sulfonamide is well-positioned to benefit from this trend, particularly as researchers uncover new applications for its unique chemical structure.
In summary, 2-Methyl-1,3-benzoxazole-6-sulfonamide (CAS No. 52206-52-7) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and beyond. Its benzoxazole sulfonamide structure, combined with its therapeutic and industrial applications, makes it a subject of ongoing research and commercial interest. As science continues to explore the possibilities of heterocyclic chemistry, this compound is likely to remain at the forefront of innovation.
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